Cas no 1429249-89-7 (3-tert-butyl-5-chloro-1-methyl-1H-pyrazole)
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole
- 1H-Pyrazole, 5-chloro-3-(1,1-dimethylethyl)-1-methyl-
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- MDL: MFCD21667410
- Inchi: 1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3
- InChI Key: YGHNLLOTNNKBJT-UHFFFAOYSA-N
- SMILES: N1(C)C(Cl)=CC(C(C)(C)C)=N1
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466894-250mg |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95%+ | 250mg |
$279 | 2022-06-13 | |
| Chemenu | CM466894-500mg |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95%+ | 500mg |
$496 | 2022-06-13 | |
| Chemenu | CM466894-1g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95%+ | 1g |
$653 | 2022-06-13 | |
| Enamine | EN300-342008-1g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 1g |
$528.0 | 2023-09-03 | |
| Enamine | EN300-342008-5g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 5g |
$1530.0 | 2023-09-03 | |
| Enamine | EN300-342008-10g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 10g |
$2269.0 | 2023-09-03 | |
| Enamine | EN300-342008-0.05g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 0.05g |
$101.0 | 2023-09-03 | |
| Enamine | EN300-342008-0.1g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 0.1g |
$152.0 | 2023-09-03 | |
| Enamine | EN300-342008-0.25g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 0.25g |
$216.0 | 2023-09-03 | |
| Enamine | EN300-342008-0.5g |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole |
1429249-89-7 | 95% | 0.5g |
$407.0 | 2023-09-03 |
3-tert-butyl-5-chloro-1-methyl-1H-pyrazole Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole
Research Brief on 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole (CAS: 1429249-89-7): Recent Advances and Applications
The compound 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole (CAS: 1429249-89-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole as a key building block in the development of novel kinase inhibitors. The researchers utilized this compound to synthesize a series of pyrazole-based derivatives targeting JAK2 kinases, showing promising results in preclinical models of myeloproliferative disorders. The structural analysis revealed that the tert-butyl group at the 3-position significantly enhanced binding affinity to the kinase ATP-binding pocket.
In the area of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA. The chloro substituent at the 5-position was found to be crucial for membrane penetration and target engagement. Molecular dynamics simulations suggested that these compounds interfere with bacterial cell wall biosynthesis through a novel mechanism distinct from existing antibiotics.
The compound's potential in agrochemical applications has also been explored. A recent patent (WO2023124567) describes its use as a precursor for developing next-generation fungicides with improved environmental profiles. The methyl group at the 1-position was shown to enhance metabolic stability in plant systems while maintaining high fungicidal activity against major crop pathogens.
From a synthetic chemistry perspective, advances in the scalable production of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole have been achieved through continuous flow chemistry approaches. A 2024 study in Organic Process Research & Development demonstrated a 70% yield improvement compared to traditional batch methods, with significantly reduced waste generation. This progress addresses previous challenges in large-scale production that limited broader application of this valuable intermediate.
Ongoing research is investigating the compound's potential in neurological applications, with preliminary data suggesting modulatory effects on GABA receptors. While these findings are still in early stages, they open new avenues for developing neuroprotective agents or anxiolytics based on this scaffold. Future studies will need to address pharmacokinetic optimization and in vivo efficacy validation.
In conclusion, 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole (CAS: 1429249-89-7) continues to demonstrate remarkable versatility across multiple research domains. Its unique structural features enable diverse biological activities and make it a valuable scaffold for medicinal chemistry. The recent advances in synthetic methodologies and biological characterization position this compound as an important focus for future drug discovery and agrochemical development efforts.
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